molecular formula C20H24N2O4S B2840185 1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2063274-86-0

1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2840185
CAS RN: 2063274-86-0
M. Wt: 388.48
InChI Key: XVZWCJSNXCZKJH-ZHACJKMWSA-N
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Description

The compound appears to contain a bicyclic structure, specifically a bicyclo[3.2.1]octane, which is a type of carbocyclic compound that contains two fused rings of three, two, and one carbon atoms . It also contains a pyrrolidine-2,5-dione group, which is a type of lactam (a cyclic amide) and is a core structure in many natural products and pharmaceuticals.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using various strategies. For example, complex bicyclo[3.2.1]octane scaffolds have been synthesized from the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the bicyclic structure and the pyrrolidine-2,5-dione group. The bicyclic structure could potentially undergo ring-opening reactions under certain conditions, while the pyrrolidine-2,5-dione group could potentially undergo reactions at the carbonyl groups .

Scientific Research Applications

Structural Analysis and Conformational Studies

Research has delved into the structural analysis of related bicyclic compounds, emphasizing their conformational properties. For example, Li-min Yang et al. (2008) studied a title compound, showcasing its molecular structure and discussing its conformational characteristics based on crystallographic data Li-min Yang et al., 2008. Such studies are crucial for understanding the stereochemical aspects of these molecules and their potential interactions in biological systems or material applications.

Applications in Material Science

Compounds with similar structural motifs have found applications in material science, particularly in the development of electronic devices. For instance, Lin Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells. This research highlights the potential of these compounds in improving the efficiency of solar energy conversion Lin Hu et al., 2015.

Synthetic Methodologies

The development of synthetic methodologies for related compounds has been a significant area of research. Techniques such as one-pot synthesis and cycloaddition reactions have been explored for the efficient synthesis of pyrrolidines and related structures, offering insights into their potential for further chemical modifications and applications in synthesizing biologically active molecules or materials with specific properties K. Amornraksa et al., 2008.

Computational Studies

Computational studies have also been conducted to understand the electronic structure and vibrational spectra of related Mannich base compounds, contributing to the field of antioxidant research. These studies provide a deeper understanding of the electronic behavior and potential antioxidant activity of these compounds M. Boobalan et al., 2014.

Antimicrobial Properties

Research into the antimicrobial properties of pyrrolidine-2,5-dione derivatives fused to different backbones has been conducted, showing moderate antimicrobial activities against selected bacterial and fungal species. This indicates the potential of these compounds in developing new antimicrobial agents Emmanuel Sopbué Fondjo et al., 2021.

properties

IUPAC Name

1-[8-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-2-4-15(5-3-14)10-11-27(25,26)22-16-6-7-17(22)13-18(12-16)21-19(23)8-9-20(21)24/h2-5,10-11,16-18H,6-9,12-13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZWCJSNXCZKJH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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